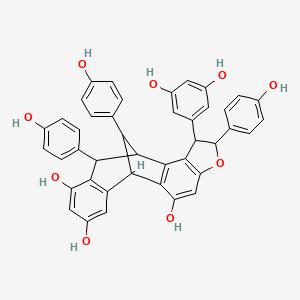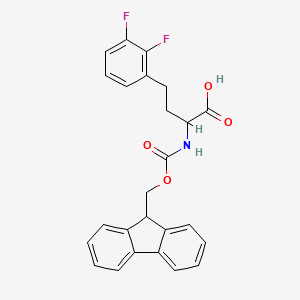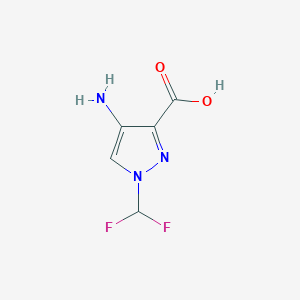
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that features a hybrid structure combining fluorenyl, pyrrolidinyl, and dihydroisoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves a multi-step process. One common approach is the coupling reaction, where the fluorenylmethyl group is introduced to the dihydroisoquinoline scaffold through a series of condensation and cyclization reactions. The reaction conditions often include the use of organic solvents such as methanol or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
科学的研究の応用
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can modulate neuronal excitability and reduce seizure activity . Additionally, the compound may interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl 2,5-dioxopyrrolidine-1-carboxylate: Shares the fluorenyl and pyrrolidinyl moieties but lacks the dihydroisoquinoline component.
2,5-dioxopyrrolidin-1-yl (9H-fluoren-9-yl)methyl carbonate: Similar structure but with a carbonate linkage instead of the dihydroisoquinoline scaffold.
Uniqueness
The uniqueness of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate lies in its hybrid structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse chemical reactivity and potential therapeutic applications .
特性
分子式 |
C29H24N2O6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2 |
InChIキー |
CSXIZKUTQYHOFP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)


![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)


